molecular formula C8H7BrCl2O B14762759 1-Bromo-2,5-dichloro-3-ethoxybenzene

1-Bromo-2,5-dichloro-3-ethoxybenzene

Cat. No.: B14762759
M. Wt: 269.95 g/mol
InChI Key: LQIBYFXKXYZBDQ-UHFFFAOYSA-N
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Description

1-Bromo-2,5-dichloro-3-ethoxybenzene is an organic compound with the molecular formula C8H7BrCl2O It is a derivative of benzene, featuring bromine, chlorine, and ethoxy substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,5-dichloro-3-ethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination and chlorination of an ethoxybenzene derivative. The reaction conditions often require the presence of a catalyst, such as iron(III) bromide for bromination and iron(III) chloride for chlorination .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by halogenation. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,5-dichloro-3-ethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Cleavage Reactions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used, such as 2,5-dichloro-3-ethoxybenzene if bromine is replaced.

    Cleavage Reactions: Products include 2,5-dichloro-3-hydroxybenzene when the ethoxy group is cleaved.

Scientific Research Applications

1-Bromo-2,5-dichloro-3-ethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2,5-dichloro-3-ethoxybenzene involves electrophilic aromatic substitution. The bromine and chlorine atoms on the benzene ring make it susceptible to further substitution reactions. The ethoxy group can influence the electron density of the aromatic ring, affecting reactivity .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2,5-dichloro-3-ethoxybenzene is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity patterns compared to other ethoxybenzene derivatives. The combination of these substituents allows for specific applications in synthetic chemistry and industrial processes .

Properties

Molecular Formula

C8H7BrCl2O

Molecular Weight

269.95 g/mol

IUPAC Name

1-bromo-2,5-dichloro-3-ethoxybenzene

InChI

InChI=1S/C8H7BrCl2O/c1-2-12-7-4-5(10)3-6(9)8(7)11/h3-4H,2H2,1H3

InChI Key

LQIBYFXKXYZBDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)Cl)Br)Cl

Origin of Product

United States

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